molecular formula C7H8N4O2 B14294351 N'-(Acetyloxy)pyrazine-2-carboximidamide CAS No. 114346-86-0

N'-(Acetyloxy)pyrazine-2-carboximidamide

Cat. No.: B14294351
CAS No.: 114346-86-0
M. Wt: 180.16 g/mol
InChI Key: IFLYPDSBWRMDKG-UHFFFAOYSA-N
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Description

N'-(Acetyloxy)pyrazine-2-carboximidamide is a pyrazine derivative characterized by an acetyloxy substituent on the amidine group. These compounds are primarily utilized as intermediates in pharmaceutical synthesis, notably in the preparation of kinase inhibitors like BMS4, a potent LIMK1 inhibitor . The acetyloxy group in the target compound likely enhances its stability or modulates reactivity compared to hydroxyl or methyl-substituted derivatives .

Properties

CAS No.

114346-86-0

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

[[amino(pyrazin-2-yl)methylidene]amino] acetate

InChI

InChI=1S/C7H8N4O2/c1-5(12)13-11-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,11)

InChI Key

IFLYPDSBWRMDKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(C1=NC=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Acetyloxy)pyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the desired carboximidamide derivative .

Industrial Production Methods

In an industrial setting, the production of N’-(Acetyloxy)pyrazine-2-carboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(Acetyloxy)pyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyloxy and carboximidamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel, along with suitable ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-carboximidamide derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-(Acetyloxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . It may also interfere with cellular signaling pathways, resulting in antitumor activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among N'-(Acetyloxy)pyrazine-2-carboximidamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Applications
N'-Hydroxypyrazine-2-carboximidamide 51285-05-3 C₅H₆N₄O 138.13 -NHOH Pharmaceutical intermediate
N'-Hydroxy-5-methylpyrazine-2-carboximidamide 832113-99-2 C₆H₈N₄O 152.16 -NHOH, -CH₃ (position 5) Not explicitly reported
Pyrazine-2-carboximidamide hydrochloride 138588-41-7 C₅H₇ClN₄O 174.59 -NH₂·HCl Improved solubility for synthesis
N-Acetylpyrazine-2-carboxamide 135742-53-9 C₇H₇N₃O₂ 165.15 -NHCOCH₃ Potential bioactivity modulation
Pyrazinamide (Pyrazine-2-carboxamide) 98-96-4 C₅H₅N₃O 123.13 -CONH₂ Antitubercular drug
N-(2-Aminoethyl)pyrazine-2-carboxamide 103879-45-4 C₇H₁₀N₄O 166.18 -NHCH₂CH₂NH₂ Unspecified biological applications

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., pyrazine-2-carboximidamide hydrochloride) are highly water-soluble, whereas acetylated or methylated derivatives exhibit lower polarity .
  • Stability : The acetyloxy group may confer resistance to hydrolysis compared to hydroxyl analogs, which are prone to oxidation or nucleophilic attack .

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